molecular formula C23H22F3N3S B4122178 4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B4122178
M. Wt: 429.5 g/mol
InChI Key: WRJLPALCZTVIJH-UHFFFAOYSA-N
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Description

4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a complex organic compound that features a naphthylmethyl group, a trifluoromethylphenyl group, and a piperazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the naphthylmethyl and trifluoromethylphenyl intermediates. These intermediates are then coupled with piperazinecarbothioamide under specific reaction conditions.

    Naphthylmethyl Intermediate Preparation: This step involves the alkylation of naphthalene with a suitable alkylating agent to introduce the naphthylmethyl group.

    Trifluoromethylphenyl Intermediate Preparation:

    Coupling Reaction: The final step involves the coupling of the naphthylmethyl and trifluoromethylphenyl intermediates with piperazinecarbothioamide under conditions that promote the formation of the desired product. This may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The unique structural properties of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1-naphthylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3S/c24-23(25,26)19-8-4-9-20(15-19)27-22(30)29-13-11-28(12-14-29)16-18-7-3-6-17-5-1-2-10-21(17)18/h1-10,15H,11-14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJLPALCZTVIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=S)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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